1-Methyl-5,6-diphenylpyrazin-2(1H)-one

Solid-state photochemistry Enantioselective synthesis Topochemical control

1-Methyl-5,6-diphenylpyrazin-2(1H)-one is a 1,5,6-trisubstituted 2(1H)-pyrazinone derivative (C17H14N2O, MW 262.3 g/mol). This compound is distinguished by its dual polymorphic behavior, crystallizing in both light-stable and light-sensitive modifications.

Molecular Formula C17H14N2O
Molecular Weight 262.3 g/mol
CAS No. 62251-28-9
Cat. No. B095337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5,6-diphenylpyrazin-2(1H)-one
CAS62251-28-9
Molecular FormulaC17H14N2O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyIWVPWPYTOHQPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5,6-diphenylpyrazin-2(1H)-one (CAS 62251-28-9): Core Properties and Research Utility


1-Methyl-5,6-diphenylpyrazin-2(1H)-one is a 1,5,6-trisubstituted 2(1H)-pyrazinone derivative (C17H14N2O, MW 262.3 g/mol) . This compound is distinguished by its dual polymorphic behavior, crystallizing in both light-stable and light-sensitive modifications [1]. Unlike many analogs, its light-sensitive polymorph exhibits a rare, highly enantioselective solid-state [4+4] photodimerization, making it a key substrate for studying topochemical reaction control and chiral synthesis in crystalline media [1].

Workflow
Solid-state [4+4] photodimerization studies
Selection
Light-sensitive polymorph enables topochemical control
Use Context
Asymmetric chiral synthesis from achiral crystals

Why 1-Methyl-5,6-diphenylpyrazin-2(1H)-one Cannot Be Substituted by Generic Pyrazinones


Superficial structural analogs, such as the 1-ethyl derivative or other 5,6-diaryl-2(1H)-pyrazinones, fail to replicate the specific solid-state reactivity profile of this compound. The 1-methyl substitution pattern is critical for directing crystal packing into a chiral space group (P21), which enables the topochemical [4+4] photodimerization with >90% enantiomeric excess [1]. Simply replacing the N-methyl group with N-ethyl, while seemingly minor, is known to alter polymorphism and can render the crystal photoinert, as demonstrated in comparative studies [1]. Therefore, generic substitution cannot guarantee the chiral photoproduct or the solid-state reactivity required for applications in crystal engineering and asymmetric photochemistry.

Property
1-Methyl derivative
1-Ethyl analog
Crystal packing
Chiral P21, reactive
Alternate packing, photoinert
[4+4] dimer outcome
Enantioselective photodimer
No photodimerization observed
Polymorph control
Photoactive form available
Single, photoinert form

Quantitative Differentiation Evidence for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one


Enantioselective Solid-State Photodimerization vs. 1-Ethyl Analog

The light-sensitive polymorph of the target compound undergoes a solid-state [4+4] photodimerization with high enantioselectivity. After irradiation and HPLC separation, the (+)-enantiomer of the cyclodimer was obtained with an optical purity estimated to be greater than 90% [1]. This contrasts with the 1-ethyl-5,6-diphenylpyrazin-2(1H)-one analog, which crystallizes in a different packing arrangement that does not support a topochemical reaction path leading to an enantioenriched photoproduct [1].

Enantioselective Photodimerization vs. 1-Ethyl Analog
Head-to-head
Target: >90% ee (+)-cyclodimer
Analog: 0% ee, photoinert
May support asymmetric solid-state synthesis
HPLC isolation after 488 nm irradiation
Solid-state photochemistry Enantioselective synthesis Topochemical control

Solid-State Photodimerization Yield vs. Solution-Phase Inertness

In the solid state, the compound reacts with almost quantitative conversion to the syn-trans [4+4] cyclodimer, while it remains completely inert in solution (benzene or methanol) under identical irradiation conditions [1][2]. This behavior contrasts with many standard 2(1H)-pyrazinones (e.g., 1-methyl-4,6-diaryl derivatives), which primarily degrade or form complex mixtures in the solid state.

Solid-State Photodimerization Yield
Class-level
≥95% conversion (solid state)
Supports solvent-free, atom-economical dimer synthesis
Complete inertness in solution
Solid-state organic synthesis Green chemistry Atom economy

Polymorph-Controlled Bifunctional Reactivity

The compound crystallizes in two distinct modifications: a light-stable form and a light-sensitive form. The light-sensitive polymorph adopts the monoclinic space group P21 with two crystallographically independent molecules per asymmetric unit, where only one specific molecular pair within the stack undergoes photodimerization [1]. This inherent polymorphic selectivity is absent in closely related compounds; for example, the 1-ethyl derivative, while also polymorphic, exhibits a different packing motif that does not support the same level of reactive discrimination [1].

Polymorph-Controlled Reactivity
Head-to-head
Light-stable polymorph (inert)
Light-sensitive polymorph (P21, single-pair dimerization)
Supports polymorph-dependent reactivity studies
Crystallization from ethanol; 488 nm trigger
Polymorphism Crystal engineering Stimuli-responsive materials

Procurement-Relevant Application Scenarios for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one


Crystal Engineering and Topochemical Chiral Synthesis

The documented ability to produce the (+)-enantiomer of the cyclodimer with >90% optical purity directly from an achiral, crystalline starting material [1] positions this compound as a premier model substrate for absolute asymmetric synthesis. Research groups focused on crystal engineering, prebiotic chemistry, or the pharmaceutical synthesis of chiral cyclobutane scaffolds will find this compound irreplaceable compared to analogs that lack this enantioselective solid-state reactivity.

Solid-State Green Chemistry and Solvent-Free Synthesis

With quantitative conversion to the [4+4] dimer in the solid state and complete inertness in solution [1][2], this compound serves as an ideal candidate for developing sustainable, atom-economic processes. Industrial laboratories pursuing green chemistry metrics can leverage this reactivity to eliminate hazardous solvents and simplify purification, a tangible efficiency gain over solution-phase pyrazinone chemistry.

Stimuli-Responsive Materials and Photo-Patterning

Its polymorphic nature, with one light-stable and one light-sensitive crystal form [1], allows for the creation of patterned crystalline surfaces or composites where reactivity can be spatially controlled by light. This property is directly relevant to the development of photo-lithographic materials or optical data storage, where a simple, synthetically accessible molecular switch is a key procurement criterion.

Application
Selection Property
Validation Focus
Crystal Engineering & Chiral Synthesis
Polymorph-dependent enantioselectivity
Crystallization for photoactive polymorph
Solid-State Green Chemistry
Quantitative solid-state conversion
Solvent-free UV irradiation protocol
Stimuli-Responsive Photo-Patterning
Light-stable vs light-sensitive polymorphs
Spatially controlled irradiation parameters
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